8-[(2,5-Difluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[(2,5-Difluorophenyl)methyl]-1,3,8-triazaspiro[45]decane-2,4-dione is a compound that belongs to the class of spirocyclic compounds These compounds are characterized by a unique spiro structure, which involves two rings sharing a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(2,5-Difluorophenyl)methyl]-1,3,8-triazaspiro[45]decane-2,4-dione typically involves a multi-step processThe reaction conditions often require the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, making the process more efficient and scalable .
Chemical Reactions Analysis
Types of Reactions
8-[(2,5-Difluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions are common, especially involving the difluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium-catalyzed cross-coupling reactions using aryl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
8-[(2,5-Difluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in receptor binding assays.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of neurology.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 8-[(2,5-Difluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets, such as receptors or enzymes. The difluorophenyl group plays a crucial role in enhancing its binding affinity and selectivity. The compound may modulate signaling pathways by acting as an agonist or antagonist, depending on the target .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione
- 1-[(2,5-Difluorophenyl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione
Uniqueness
What sets 8-[(2,5-Difluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione apart from similar compounds is its unique spirocyclic structure combined with the difluorophenyl group. This combination enhances its chemical stability and potential biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H15F2N3O2 |
---|---|
Molecular Weight |
295.28 g/mol |
IUPAC Name |
8-[(2,5-difluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C14H15F2N3O2/c15-10-1-2-11(16)9(7-10)8-19-5-3-14(4-6-19)12(20)17-13(21)18-14/h1-2,7H,3-6,8H2,(H2,17,18,20,21) |
InChI Key |
XKXGCRJLSNOISL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12C(=O)NC(=O)N2)CC3=C(C=CC(=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.